Fmoc-Pro-Pro-OH
Overview
Description
N-9-Fluorenylmethoxycarbonyl-L-prolyl-L-proline (Fmoc-Pro-Pro-OH): is an organic compound used primarily in peptide synthesis. It is a derivative of proline, an amino acid, and is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is a white solid that is stable under normal conditions and is soluble in organic solvents but only slightly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Esterification Reaction: Fmoc-Pro-Pro-OH can be synthesized by reacting proline with fluorenylmethoxycarbonyl succinimide (Fmoc-OSu). The reaction typically involves the use of a base such as triethylamine in an organic solvent like dimethylformamide (DMF).
Solid-Phase Peptide Synthesis (SPPS): In SPPS, the Fmoc group is used to protect the amino group of proline during the stepwise assembly of peptides on a solid support.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Deprotection: The Fmoc group can be removed by treatment with a base such as piperidine.
Coupling Reactions: Fmoc-Pro-Pro-OH can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: DIC and HOBt in DMF.
Major Products
Deprotection: Removal of the Fmoc group yields free proline residues.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Scientific Research Applications
Chemistry
Peptide Synthesis: Fmoc-Pro-Pro-OH is widely used in the synthesis of peptides due to its stability and ease of deprotection.
Biology
Protein Engineering: It is used in the synthesis of custom peptides for studying protein structure and function.
Medicine
Drug Development: Peptides synthesized using this compound can be used as therapeutic agents or as tools for drug discovery.
Industry
Mechanism of Action
Mechanism: : The Fmoc group protects the amino group of proline during peptide synthesis, preventing unwanted side reactions. The Fmoc group is removed by treatment with a base, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Molecular Targets and Pathways: : The primary target of Fmoc-Pro-Pro-OH is the amino group of proline, which it protects during peptide synthesis. The removal of the Fmoc group allows the amino group to participate in peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Pro-OH: A similar compound with a single proline residue.
Fmoc-Gly-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Ala-OH: Fmoc-protected alanine used in peptide synthesis.
Uniqueness: : Fmoc-Pro-Pro-OH is unique due to the presence of two proline residues, which can introduce conformational constraints in peptides, making it useful for studying protein folding and stability .
Properties
IUPAC Name |
(2S)-1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c28-23(26-13-6-12-22(26)24(29)30)21-11-5-14-27(21)25(31)32-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20-22H,5-6,11-15H2,(H,29,30)/t21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAQFWSWKRNOGU-VXKWHMMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456415 | |
Record name | Fmoc-Pro-Pro-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129223-22-9 | |
Record name | Fmoc-Pro-Pro-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-prolinyl-L-proline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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